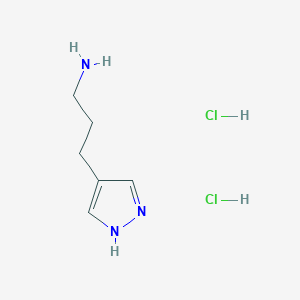

3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

Pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. bldpharm.comuni.lu First described by German chemist Ludwig Knorr in 1883, its unique structure imparts a combination of stability and reactivity that makes it a privileged scaffold in synthetic endeavors. researchgate.net The pyrazole ring is aromatic, possessing a delocalized six-π-electron system, which contributes to its thermal stability. researchgate.net

From a synthetic standpoint, the pyrazole core is amphoteric, meaning it possesses both acidic and basic properties. mdpi.com The pyrrole-type nitrogen atom can be deprotonated by a strong base, increasing its reactivity towards electrophiles, while the pyridine-type nitrogen is basic and reactive towards electrophiles. manchesterorganics.com This dual nature allows for the straightforward introduction of various functional groups onto the ring, enabling chemists to readily modify its structure and properties. mdpi.com Common synthetic routes to the pyrazole scaffold include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov

Overview of Pyrazole Derivatives in Medicinal Chemistry and Materials Science

The pyrazole nucleus is a prominent pharmacophore found in a multitude of biologically active compounds and approved pharmaceuticals. evitachem.com Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. uni.lunih.gov The versatility of the pyrazole scaffold allows it to interact with various biological targets, making it a focal point in drug discovery. researchgate.netturkjps.org

| Drug Name | Therapeutic Class | Mechanism of Action |

| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor antagonist |

| Stanozolol | Anabolic steroid | Manages hereditary angioedema |

| Difenamizole | Analgesic | Analgesic properties |

Beyond pharmaceuticals, pyrazole derivatives have found applications in agrochemicals as insecticides and fungicides and in materials science. bldpharm.comnih.govchemscene.com Their unique photophysical properties are being explored for use in dyes, fluorescent substances, and chemosensors capable of detecting metal ions. mdpi.comnih.gov

Role of Primary Amines in Synthetic Organic Chemistry

Primary amines are organic compounds of fundamental importance in synthetic chemistry, characterized by a nitrogen atom bonded to two hydrogen atoms and one alkyl or aryl group. The presence of a lone pair of electrons on the nitrogen atom makes them excellent nucleophiles and weak bases, allowing them to participate in a vast array of chemical reactions. chiralen.com

Amines are indispensable building blocks for the synthesis of more complex molecules. They readily react with electrophiles such as alkyl halides in nucleophilic substitution reactions and with acyl halides or carboxylic acids to form amides, a key linkage in many pharmaceuticals and biological molecules. Furthermore, primary amines are crucial intermediates in the synthesis of various heterocyclic compounds, dyes, polymers, and agrochemicals. Their ability to form new carbon-nitrogen bonds is central to the construction of countless organic compounds. chiralen.com

Contextualizing 3-(1H-Pyrazol-4-yl)propan-1-amine Dihydrochloride (B599025) as a Research Scaffold and Synthetic Intermediate

The compound 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride emerges as a molecule of significant interest by combining the key features of the pyrazole core and a primary amine. Its structure consists of a 1H-pyrazole ring linked at the 4-position to a propyl amine chain. This specific arrangement makes it a bifunctional molecule, offering two distinct points for chemical modification.

The primary amine serves as a versatile synthetic handle for a variety of transformations. It can be readily acylated, alkylated, or used in reductive amination to build more complex structures. The pyrazole ring itself, with its inherent biological relevance and potential for further functionalization, acts as a stable scaffold. The three-carbon aliphatic linker provides flexibility, allowing the two functional ends to be spatially oriented for specific applications, such as targeting binding sites in enzymes or receptors.

The utility of this type of scaffold is demonstrated in the synthesis of related compounds. For example, derivatives like 3-(1H-pyrazol-1-yl)-N-propananilides have been designed and synthesized, showing potential as neuroprotective agents. chiralen.com In these syntheses, the pyrazolyl-propanamine fragment serves as a key intermediate that is reacted with other molecules to create the final, biologically active compounds. chiralen.com The commercial availability of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride and its analogues as "useful research chemicals" further underscores its value as a building block for chemists engaged in drug discovery and the development of novel organic materials.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1H-pyrazol-4-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c7-3-1-2-6-4-8-9-5-6;;/h4-5H,1-3,7H2,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRUIXNJKZJVHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60951-23-7 | |

| Record name | 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1h Pyrazol 4 Yl Propan 1 Amine Dihydrochloride and Its Precursors

Established Synthetic Pathways to the Pyrazole (B372694) Core

The pyrazole ring is a fundamental heterocyclic scaffold in medicinal and materials chemistry. Its synthesis can be achieved through various methods, most notably the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Another prominent pathway involves the [3+2] cycloaddition of a diazo compound with an alkyne. organic-chemistry.org For the synthesis of 4-substituted pyrazoles like the target compound, a common strategy is to first form the pyrazole ring with a functional group at the 4-position that can be elaborated in subsequent steps. A key intermediate in this strategy is pyrazole-4-carbaldehyde.

Synthesis of Pyrazole-4-carbaldehyde Intermediates (e.g., Vilsmeier-Haack reaction)

The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles, to produce pyrazole-4-carbaldehydes. mdpi.comdegres.eu This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). degres.eursc.org The reaction proceeds through the electrophilic substitution of the pyrazole ring at the C4 position.

The general protocol involves the in-situ reaction of a hydrazone with the Vilsmeier reagent, which acts as both the cyclizing and formylating agent. degres.eu The choice of reagents and reaction conditions can be adapted to improve yields and accommodate different substrates. For instance, microwave-assisted Vilsmeier-Haack synthesis has been shown to significantly reduce reaction times and avoid the use of more toxic reagents. bohrium.comresearchgate.net An alternative Vilsmeier reagent derived from phthaloyl dichloride and DMF has been used in microwave-assisted protocols, offering advantages such as operational simplicity and high yields. bohrium.comresearchgate.net

| Entry | Hydrazone Precursor | Vilsmeier Reagent | Conditions | Yield (%) | Reference |

| 1 | Acetophenone Phenylhydrazone | POCl₃ / DMF | Conventional Heating | Good | degres.eu |

| 2 | Substituted Acetophenone Hydrazones | OPC-VH¹ / DMF | Microwave | High | bohrium.com |

| 3 | (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | POCl₃ / DMF | 55 °C, 6h | Excellent | rsc.org |

| 4 | N-(4-acetylphenyl)benzenesulfonamide | POCl₃ / DMF | 70-80 °C, 2h | Good | rsc.org |

¹OPC-VH: Vilsmeier-Haack reagent derived from phthaloyl dichloride.

Synthesis of the Propane-1-amine Side Chain

Once the pyrazole-4-carbaldehyde intermediate is obtained, the next phase is the construction of the 3-aminopropyl side chain at the C4 position. A common and effective route involves a two-step sequence: olefination followed by reduction.

Chain Extension : The pyrazole-4-carbaldehyde can undergo a Knoevenagel condensation or a Wittig-type reaction with a suitable C2 synthon, such as malononitrile (B47326) or diethyl cyanomethylphosphonate, to form an α,β-unsaturated nitrile. This extends the carbon chain by two atoms and introduces a nitrile group.

Reduction : The resulting pyrazole-4-yl-propenenitrile intermediate contains both a carbon-carbon double bond and a nitrile group. Both of these functionalities can be reduced simultaneously to the corresponding saturated amine. This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or with chemical reducing agents like lithium aluminum hydride (LiAlH₄).

An alternative pathway involves protecting the amine functionality prior to its final deprotection. For example, a phthalimide (B116566) intermediate can be used. One documented synthesis involves refluxing N-[3-(1H-Pyrazol-4-yl)propyl]phthalimide in 6N hydrochloric acid overnight. After cooling, the precipitated phthalic acid is removed by filtration, and the filtrate is evaporated to dryness to yield 4-(3-aminopropyl)-pyrazole dihydrochloride (B599025). prepchem.com This method directly produces the desired salt form.

Dihydrochloride Salt Formation Methodologies

The final step in the synthesis is the conversion of the free base, 3-(1H-pyrazol-4-yl)propan-1-amine, into its more stable and often crystalline dihydrochloride salt. This is a standard acid-base reaction where both the pyrazole ring nitrogen (which is basic) and the primary amine of the side chain are protonated by hydrochloric acid. spectroscopyonline.com

Several methods are commonly employed for this transformation:

HCl in an Anhydrous Solvent : A solution of the free amine in a dry organic solvent (e.g., ethanol (B145695), methanol (B129727), dioxane, or diethyl ether) is treated with a solution of hydrogen chloride in a similar solvent (e.g., 4M HCl in dioxane) or by bubbling dry HCl gas through the solution. researchgate.net The dihydrochloride salt, being less soluble in the organic solvent, typically precipitates out and can be collected by filtration. researchgate.net

Aqueous HCl : The amine can be dissolved in a minimal amount of a suitable solvent and treated with concentrated aqueous hydrochloric acid. The solvent and excess water are then removed under reduced pressure to afford the salt.

Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, is often performed to purify the final salt product. prepchem.com

Novel Synthetic Approaches and Route Optimization for 4-(3-aminopropyl)pyrazole Ligands

Research into the synthesis of pyrazole-based compounds is ongoing, with a focus on developing more efficient, cost-effective, and scalable routes. For 4-(3-aminopropyl)pyrazole ligands and their derivatives, novel approaches often target the use of cheaper starting materials or the reduction of the number of synthetic steps.

One innovative strategy for a related compound involved starting from the inexpensive and readily available 3-cyanopyridine. acs.org This approach established the aminopropyl side chain early in the synthesis via reduction of the pyridine (B92270) ring and the nitrile, followed by a regioselective enamine exchange with N-methylhydrazine, which subsequently cyclized to form the pyrazole ring. acs.org While this specific example leads to a 5-amino-1-methylpyrazole derivative, the core principle of constructing the pyrazole ring onto a pre-existing side-chain precursor represents a departure from the more traditional approach of building the side chain onto a pre-formed pyrazole. Such strategies can circumvent issues with expensive reagents, hazardous materials like phosphorus oxychloride, and reagents unsuitable for large-scale production like sodium hydride. acs.org

Route optimization also focuses on improving existing steps. The use of microwave-assisted synthesis, particularly in the Vilsmeier-Haack reaction, is a key area of optimization that can lead to higher yields, shorter reaction times, and greener processes. ijprajournal.com

Analytical Methodologies for Purity Assessment and Structural Confirmation of Synthetic Products

To ensure the identity and purity of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride and its synthetic intermediates, a combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for structural elucidation. nih.gov ¹H NMR provides information on the number and connectivity of protons, with characteristic signals for the pyrazole ring protons, the aliphatic protons of the propyl chain, and the amine protons. ¹³C NMR confirms the carbon skeleton of the molecule.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and provides fragmentation patterns that can help confirm its structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. For the target compound, characteristic absorption bands would be observed for N-H stretching (both in the pyrazole ring and the ammonium (B1175870) groups), C-H stretching of the alkyl chain, and C=N stretching within the pyrazole ring. nih.gov

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of the final product and intermediates. By using a calibrated standard, HPLC can also be used for quantitative analysis. The method typically involves an octadecylsilyl (C18) column with a mobile phase consisting of a mixture of an aqueous buffer (like water with 0.1% trifluoroacetic acid) and an organic solvent such as methanol or acetonitrile.

Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared to the theoretical values calculated from the molecular formula to confirm the empirical formula and support the purity of the sample.

Melting Point Determination : A sharp melting point range for the crystalline dihydrochloride salt is a good indicator of high purity. For example, a melting point of 189°-190° C has been reported for 4-(3-aminopropyl)-pyrazole dihydrochloride. prepchem.com

Advanced Structural Elucidation and Conformational Analysis of Pyrazole Amine Scaffolds

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the initial identification and detailed structural elucidation of novel compounds. For 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride (B599025), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of its molecular framework. While specific experimental data for this exact molecule is not widely published, analysis of closely related pyrazole-alkanamine derivatives allows for an accurate prediction of its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and proton skeleton of a molecule.

¹H NMR: The proton NMR spectrum of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride is expected to show distinct signals for the pyrazole (B372694) ring protons and the propyl amine chain protons. The protons on the pyrazole ring (H-3 and H-5) would likely appear as singlets in the aromatic region. The protons of the propyl chain would present as multiplets, specifically triplets for the CH₂ group adjacent to the pyrazole ring and the CH₂ group adjacent to the amine group, and a multiplet for the central CH₂ group. The presence of the dihydrochloride salt would shift the amine protons downfield.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the pyrazole ring would resonate at a lower field compared to the aliphatic carbons of the propanamine chain.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C3-H | 7.5 - 7.8 | 130 - 135 |

| Pyrazole C4 | - | 110 - 115 |

| Pyrazole C5-H | 7.5 - 7.8 | 130 - 135 |

| Propyl C1-H₂ | 2.5 - 2.8 | 20 - 25 |

| Propyl C2-H₂ | 1.8 - 2.1 | 28 - 32 |

| Propyl C3-H₂ | 2.9 - 3.2 | 38 - 42 |

| Amine NH₃⁺ | 8.0 - 8.5 | - |

Note: Predicted values are based on data from similar pyrazole-alkanamine structures and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride would be expected to exhibit characteristic absorption bands. A broad band in the region of 2500-3000 cm⁻¹ would be indicative of the N-H stretching of the ammonium (B1175870) salt. C-H stretching vibrations of the pyrazole ring and the alkyl chain would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The mass spectrum would show the molecular ion peak corresponding to the free base, 3-(1H-pyrazol-4-yl)propan-1-amine. Predicted mass spectrometry data for the free base suggests a [M+H]⁺ ion at m/z 126.10258. uni.lu

Crystallographic Analysis and Solid-State Structures

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride is not publicly available, analysis of other pyrazole derivatives in the solid state reveals common structural motifs.

In the solid state, pyrazole-containing compounds often form extensive hydrogen-bonding networks. For 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride, the pyrazole N-H, the ammonium N-H⁺, and the chloride counter-ions would be expected to be key participants in these interactions. These hydrogen bonds play a critical role in the packing of the molecules in the crystal lattice. The study of related pyrazolone (B3327878) derivatives has shown that intermolecular interactions can be quantitatively analyzed using Hirshfeld surface analysis. bohrium.com

Conformational Preferences and Dynamics (Computational and Experimental Investigations)

The flexible propanamine linker in 3-(1H-pyrazol-4-yl)propan-1-amine allows the molecule to adopt various conformations in solution and in the solid state. Understanding these conformational preferences is important as they can influence the molecule's interaction with biological targets.

Computational Studies , such as those using Density Functional Theory (DFT), are valuable for exploring the potential energy surface of a molecule and identifying its stable conformations. For pyrazole derivatives, computational methods have been used to investigate both folded and open conformations. bohrium.com In the case of 3-(1H-pyrazol-4-yl)propan-1-amine, rotations around the C-C bonds of the propyl chain would lead to different spatial arrangements of the pyrazole ring and the amine group. Theoretical calculations could predict the relative energies of these conformers and the energy barriers for their interconversion.

Experimental Investigations into the conformational dynamics can be performed using variable-temperature NMR studies. Changes in the NMR spectra as a function of temperature can provide information about the rates of conformational exchange and the relative populations of different conformers.

The interplay of intramolecular hydrogen bonding between the amine and the pyrazole ring, as well as intermolecular interactions in different environments, will ultimately determine the preferred conformation of this pyrazole-amine scaffold.

Derivatives of 3 1h Pyrazol 4 Yl Propan 1 Amine Dihydrochloride: Design and Synthesis

Rational Design Strategies for Novel Pyrazole-Amine Conjugates and Libraries

The rational design of compound libraries is a cornerstone of modern drug discovery and chemical biology. The goal is to generate a diverse set of molecules that systematically explore a defined chemical space.

Utilizing 3-(1H-Pyrazol-4-yl)propan-1-amine Dihydrochloride (B599025) as a Core Building Block for Chemical Libraries

3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride serves as an exemplary building block for the construction of chemical libraries. Its structure offers several points for diversification. The primary amine of the propanamine side chain is a key functional handle for a variety of chemical transformations. Furthermore, the pyrazole (B372694) ring itself contains two nitrogen atoms, one of which can be substituted, and the carbon atoms of the ring can also be functionalized, providing additional avenues for creating structural diversity.

The strategic use of this scaffold allows for the systematic variation of substituents, leading to the generation of libraries of pyrazole-amine conjugates. These libraries can then be screened for a wide range of biological activities. The inherent drug-like properties of the pyrazole moiety, a common feature in many pharmaceuticals, make this scaffold particularly attractive for medicinal chemistry applications.

Chemical Transformation and Functionalization Strategies

The chemical versatility of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride allows for a multitude of transformation and functionalization strategies to generate a wide array of derivatives.

Amidation and Acylation Reactions

The primary amine of the 3-(1H-pyrazol-4-yl)propan-1-amine core is readily susceptible to amidation and acylation reactions. These reactions are fundamental in organic synthesis for the formation of amide bonds, which are prevalent in biologically active molecules. By reacting the amine with a diverse range of carboxylic acids, acid chlorides, or other acylating agents, a library of N-acylated derivatives can be synthesized.

The general scheme for the amidation reaction is as follows:

In this reaction, R represents a variable substituent, allowing for the introduction of a wide range of chemical functionalities.

This strategy has been successfully employed in the synthesis of various pyrazole-containing compounds with potential therapeutic applications.

Heterocycle Annulation (e.g., Pyrazolo[1,5-a]pyrimidine (B1248293), Oxadiazoles)

The pyrazole and amine functionalities of the core structure can be utilized in cyclocondensation reactions to form fused heterocyclic systems, a process known as heterocycle annulation. This approach is a powerful tool for generating complex, polycyclic molecules with unique three-dimensional shapes and biological activities.

Pyrazolo[1,5-a]pyrimidines: These fused heterocyclic systems are of significant interest in medicinal chemistry. The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved by reacting a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. While direct annulation starting from 3-(1H-pyrazol-4-yl)propan-1-amine would require prior modification to introduce an amino group on the pyrazole ring, derivatives of this scaffold can be designed to undergo such cyclizations.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle found in many bioactive compounds. wum.edu.pl The synthesis of pyrazole-oxadiazole conjugates can be achieved through multi-step sequences. nih.gov For instance, a pyrazole carboxylic acid derivative can be converted to a hydrazide, which is then cyclized with a suitable one-carbon synthon to form the oxadiazole ring. The 3-(1H-pyrazol-4-yl)propan-1-amine scaffold can be incorporated into such synthetic routes to generate novel pyrazole-propylamine-oxadiazole hybrids.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the formation of carbon-carbon bonds. nih.govumich.edunih.gov These reactions are instrumental in the synthesis of complex organic molecules, including pharmaceuticals and materials. In the context of 3-(1H-pyrazol-4-yl)propan-1-amine derivatives, the pyrazole ring can be functionalized with a halogen atom (e.g., bromine or iodine), making it a suitable substrate for Suzuki-Miyaura coupling.

This allows for the introduction of a wide variety of aryl and heteroaryl groups at specific positions on the pyrazole ring. The general reaction is depicted below:

Where X is a halogen, and R' is an aryl or heteroaryl group.

This strategy significantly expands the accessible chemical space for derivatives of 3-(1H-pyrazol-4-yl)propan-1-amine, enabling the fine-tuning of their physicochemical and biological properties. rsc.org

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into a molecule can have a profound impact on its biological activity. The development of stereoselective synthetic methods is therefore of great importance in medicinal chemistry. While the parent compound, 3-(1H-pyrazol-4-yl)propan-1-amine, is achiral, chiral centers can be introduced through various synthetic transformations.

For example, modification of the propanamine side chain or the introduction of a chiral substituent on the pyrazole ring can lead to the formation of enantiomers or diastereomers. The stereoselective synthesis of such chiral derivatives can be achieved using chiral catalysts, auxiliaries, or starting materials. Although specific examples for the stereoselective synthesis of derivatives directly from 3-(1H-pyrazol-4-yl)propan-1-amine are not extensively detailed in the literature, the principles of asymmetric synthesis are broadly applicable to this class of compounds.

Medicinal Chemistry and Biological Activities of Derived Compounds

Structure-Activity Relationship (SAR) Studies of Pyrazole-Amine Derivativesmdpi.comresearchgate.net

The biological activity of pyrazole (B372694) derivatives is intricately linked to the nature and position of substituents on the pyrazole ring and its associated side chains. researchgate.net Structure-Activity Relationship (SAR) studies are crucial for deciphering these connections, providing a roadmap for the rational design of more potent and selective therapeutic agents. researchgate.net For pyrazole-amine derivatives, SAR analyses have highlighted that substitutions at the C3, C4, C5, and N1 positions of the pyrazole core can dramatically modulate the electronic and steric properties of the molecule, thereby influencing its biological efficacy. researchgate.net

Elucidation of Key Structural Features for Biological Efficacyresearchgate.netnih.gov

Research into various classes of pyrazole derivatives has identified several key structural features essential for their biological effects. The decoration of the pyrazole ring with different substituents at various positions has led to the isolation of numerous pharmacologically active compounds. mdpi.comresearchgate.net

Key findings from SAR studies include:

Substitution on Aryl Rings: For 1-aryl-1H-pyrazole-imidazoline derivatives, the presence of bromine, chlorine, or methyl substituents in the para-position of the aryl ring was found to increase the compound's potency. nih.gov

Amino Group Placement: The aminopyrazole (AP) scaffold is a particularly attractive framework in medicinal chemistry. mdpi.com The position of the amino substituent on the pyrazole ring is a critical determinant of activity. For instance, 4-aminopyrazoles have been noted for their anticonvulsant properties, with research indicating the importance of the distance between the exocyclic amino group and the endocyclic nitrogen for this activity. mdpi.com

Modifications at C3 and C5: In a study of pyrazole-based inhibitors, modifications at the C3 and C5 positions were evaluated to modulate inhibitory activity and selectivity. It was found that a 3,5-diphenylpyrazole (B73989) already exhibited high inhibitory activity, which could be further tuned by introducing different functional groups on the phenyl moieties. nih.gov

N-Substitution: The influence of N-substitution on binding affinity has also been explored. The introduction of lipophilic moieties such as methyl or phenyl groups at the N1 position of 3,5-diphenylpyrazole resulted in a decrease in activity compared to the unsubstituted version, indicating that an unsubstituted N1 position can be favorable for certain targets. nih.gov

These studies collectively underscore that a delicate balance of hydrophobic, hydrophilic, and electronic factors, governed by the specific substituents on the pyrazole core, is necessary for optimal biological activity. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Designnih.govnih.gov

In the absence of a known target structure, ligand-based drug design, particularly pharmacophore modeling, becomes an invaluable tool. nih.gov This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For pyrazole derivatives, pharmacophore and Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed to guide the design of new, more potent compounds. nih.gov

A study focused on designing new antimicrobial agents from pyrazole-dimedone derivatives utilized ligand-based pharmacophore modeling to predict the key features required for their activity. nih.gov The generated model highlighted three essential features for antimicrobial efficacy, providing a clear blueprint for future design efforts. nih.gov Similarly, in the development of selective COX-2 inhibitors, a ligand-based approach was used to investigate the chemical features essential for designing potent anti-inflammatory agents. nih.govresearchgate.net By modeling reported pyrazoles, researchers were able to select pharmacophore and QSAR models with good statistical parameters to design novel lead molecules. nih.gov These computational predictions can then be used to perform molecular docking studies against known target proteins to predict binding mechanisms and further refine the molecular architecture. nih.govresearchgate.net

Bioisosteric Replacements in Lead Optimizationnih.govpharmablock.com

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to enhance a molecule's potency, selectivity, or pharmacokinetic profile by substituting one chemical group with another that has similar physical or chemical properties. nih.govresearchgate.net The pyrazole ring itself is often employed as a bioisostere for other aromatic systems, such as phenyl or phenol (B47542) groups. nih.govpharmablock.com This substitution can lead to improved physicochemical properties, including reduced lipophilicity and enhanced water solubility, which are desirable traits for drug candidates. nih.govpharmablock.com

For example, replacing a central phenyl ring with a pyrazole group in a series of antimalarial compounds resulted in derivatives with improved potency and better in vitro drug metabolism and pharmacokinetics (DMPK) features. pharmablock.com In another instance, the replacement of a phenyl ring with a pyrazole was shown to eliminate hERG activity, a common cause of cardiotoxicity in drug development. cambridgemedchemconsulting.com This strategy has also been applied to optimize new insecticides, where a heterocyclic replacement approach was used to evaluate the importance of the pyrazole moiety on biological activity and properties. nih.govacs.orgbohrium.com The strategic replacement of the pyrazole core with other heterocycles like thiazoles, triazoles, and imidazoles has also proven to be a successful approach, demonstrating that these rings can act as cannabinoid bioisosteres of the original diarylpyrazole class. acs.org

Exploration of Diverse Biological Activities Exhibited by Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. mdpi.comnih.gov This versatility stems from the pyrazole ring's unique electronic properties and its ability to engage in various interactions with biological targets. nih.gov

Antimicrobial and Antitubercular Agentsnih.govmdpi.com

Derivatives based on the pyrazole framework have shown significant promise as antimicrobial agents. orientjchem.org A series of synthesized pyrazole-dimedone hybrids were evaluated for their antibacterial and antifungal activities, with several compounds showing notable efficacy. nih.govresearchgate.net The structure-activity relationship of these compounds was investigated, revealing that specific substitutions were key to their potency. nih.gov For instance, certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 4 µg/L against fungal pathogens and 8 µg/L against bacterial strains. nih.govresearchgate.net

The following table summarizes the antimicrobial activity of select pyrazole-dimedone derivatives. nih.govresearchgate.net

| Compound ID | Test Organism | Activity (MIC in µg/L) |

| 4k | B. subtilis | 8 |

| 4b | B. subtilis | 16 |

| 4b | E. faecalis | 16 |

| 4e | S. aureus | 16 |

| 4l | S. aureus | 16 |

| 4o | C. albicans | 4 |

In the realm of antitubercular agents, pyrazole derivatives have also emerged as potent inhibitors of Mycobacterium tuberculosis (MTB). Various pyrazole derivatives derived from the isoniazide pharmacophore have been investigated, with one compound showing excellent activity at an MIC of 0.625 µg/mL and exhibiting 80% growth inhibition of MTB H37Rv. mdpi.com Another series of pyrazole derivatives yielded a potent analogue with an MIC value of 3.13 µg/mL against MTB H37Rv. mdpi.com

Anti-inflammatory and Analgesic Compoundsmdpi.comnih.gov

The pyrazole nucleus is a cornerstone of several well-known anti-inflammatory drugs, such as celecoxib. nih.gov Research has continued to explore new pyrazole-based compounds for their anti-inflammatory and analgesic properties. orientjchem.org Many of these agents function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov

A series of novel pyrazole derivatives were designed and synthesized as selective COX-2 inhibitors, with several compounds exhibiting anti-inflammatory activity comparable to standard drugs in in vivo models. nih.gov For example, one of the most active compounds showed significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.govresearchgate.net Furthermore, these active compounds were found to be safer on the gastric mucosa, with a lower ulcer index compared to marketed NSAIDs. nih.govresearchgate.net

Studies have also shown that pyrazole compounds with specific substitutions, such as fluorine at the para, meta, or ortho positions of a phenyl ring, demonstrate significant antinociceptive effects. frontiersin.org The aminopyrazole scaffold, in particular, has been widely studied for its relevant activity in inflammation. mdpi.com

Antimalarial and Antileishmanial Properties

Research into the antimalarial and antileishmanial properties of pyrazole derivatives has identified several promising compounds. A series of novel 1H-pyrazole derivatives were synthesized and evaluated for their dual-acting potential against malaria and leishmaniasis. In vivo antimalarial activity was assessed against Plasmodium berghei in mice, while in vitro antileishmanial activity was determined against Leishmania aethiopica promastigotes. pjps.pk

One of the most effective compounds in suppressing malaria was 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole, which demonstrated a 70.26% inhibition of parasitemia. pjps.pk For antileishmanial activity, 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole exhibited the highest potency with an IC50 value of 0.079 µg/ml. pjps.pk Another derivative, a hydrazone, showed significant dual activity with 62.30% malaria suppression and an antileishmanial IC50 of 1.823 µg/ml. pjps.pk

Further studies on pyrazolylpyrazoline derivatives also revealed dual antimalarial and antileishmanial effects. These compounds were tested in vivo against P. berghei and in vitro against chloroquine-resistant P. falciparum, as well as against both promastigote and amastigote forms of L. aethiopica. nih.gov The findings suggest that the pyrazole scaffold is a valuable template for developing new agents against these parasitic diseases. nih.gov

Antitumor and Anticancer Research

The pyrazole nucleus is a key feature in many compounds developed for cancer therapy. Research has shown that derivatives of 3-(1H-pyrazol-4-yl)propan-1-amine and related structures can exhibit significant antitumor and anticancer activities through various mechanisms.

A series of novel 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives were developed as potent spleen tyrosine kinase (Syk) inhibitors for the treatment of hematological malignancies. researchgate.net One compound, 19q, demonstrated exceptional inhibitory activity against the Syk enzyme with an IC50 of 0.52 nM. This compound also showed antiproliferative activity in several hematological tumor cell lines and impressive efficacy in a mouse xenograft model at a low dosage. researchgate.net

Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated as anticancer agents. One study reported the synthesis of new derivatives and their evaluation against the MCF-7 human breast adenocarcinoma cell line. nih.gov The compound 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one displayed the most potent inhibitory activity with an IC50 of 11 µM. nih.gov Another series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed as epidermal growth factor receptor (EGFR) inhibitors. nih.gov Compound 12b from this series was particularly effective, with IC50 values of 8.21 and 19.56 µM against A549 and HCT-116 cancer cells, respectively, and also showed potent inhibition of both wild-type and mutant EGFR. nih.gov

Additionally, isatin-based pyrazolines have been synthesized and tested for their anticancer activity. The compound 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione was identified as a highly active candidate, particularly against leukemia cell lines, with GI50 values ranging from 0.69 to 3.35 µM. researchgate.net

Enzyme Inhibitory Potentials

Derivatives of 3-(1H-pyrazol-4-yl)propan-1-amine have been explored for their ability to inhibit various enzymes implicated in a range of diseases.

Angiotensin-Converting Enzyme (ACE): A series of chalcones and their pyrazole derivatives were synthesized and evaluated for their potential as ACE inhibitors. nih.gov The most potent pyrazole derivative, compound 15, exhibited an IC50 value of 0.213 mM. nih.gov Another study also highlighted the ACE-inhibitory activity of pyrazole derivatives, with one compound showing an IC50 value of 0.123 mM. nih.gov

Phosphodiesterase 2A, Activin Receptor-like Kinases: While the broader class of pyrazole derivatives has been investigated for the inhibition of various kinases, specific data on the inhibition of Phosphodiesterase 2A and Activin Receptor-like Kinases by derivatives of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride (B599025) were not identified in the reviewed literature.

Arylamine N-acetyltransferase: There is considerable interest in developing small molecule inhibitors for arylamine N-acetyltransferases (NATs) for therapeutic purposes, including in tuberculosis and breast cancer. nih.gov However, specific studies on the inhibitory activity of 3-(1H-pyrazol-4-yl)propan-1-amine derivatives against NATs were not found in the available research.

Neuroprotective and Central Nervous System Activities

The neuroprotective potential of pyrazole derivatives has been a significant area of investigation. A study focused on 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives, which are structurally related to 3-(1H-pyrazol-4-yl)propan-1-amine, demonstrated their neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. researchgate.netnih.govnih.gov

All twelve synthesized derivatives in the study showed neuroprotective activity. nih.govnih.gov The protective mechanism was found to be associated with the downregulation of the pro-apoptotic protein Bax and the activation of caspase-3. nih.govnih.gov Certain compounds within this series were particularly active at lower concentrations, suggesting their potential as therapeutic agents for neurodegenerative diseases. nih.govnih.gov

While these derivatives exhibited promising neuroprotective effects, their acetylcholinesterase (AChE) inhibitory activity was found to be weak. turkjps.org

Receptor Modulation

The ability of pyrazole-based compounds to modulate various receptors has been documented, highlighting their potential in treating a range of conditions.

Cholecystokinin-1 (CCK1) Receptor Antagonism: A series of N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas and carboxamides have been synthesized and shown to be potent and selective CCK1 antagonists. nih.gov The most effective amides in this series displayed IC50 values of 20 and 25 nM for the CCK1 receptor. nih.gov These antagonists have shown potential for anxiolytic, antidepressant, and antinociceptive effects. nih.govresearchgate.net

Androgen Receptor Antagonism: No specific studies on the androgen receptor antagonist activity of derivatives of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride were identified in the reviewed literature.

Estrogen Receptor Ligand Activity: The pyrazole scaffold is recognized for its potential as an estrogen receptor (ER) ligand. nih.gov However, research specifically detailing the ER ligand activity of derivatives of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride was not found in the available literature.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators (Potentiators and Inhibitors)

No specific studies on the activity of derivatives of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride as CFTR modulators were identified in the reviewed literature.

Antidiabetic Agents

Pyrazole-containing compounds have been investigated as potential antidiabetic agents, primarily through their action as enzyme inhibitors. researchgate.net A study on two pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), showed potent inhibition of α-glucosidase and α-amylase. nih.gov

Pyz-1 and Pyz-2 had IC50 values of 75.62 ± 0.56 µM and 95.85 ± 0.92 µM for α-glucosidase inhibition, and 119.3 ± 0.75 µM and 120.2 ± 0.68 µM for α-amylase inhibition, respectively. These values are comparable to the standard drug Acarbose. nih.gov

Another series of aryl-substituted pyrazolo[3,4-b]pyridine derivatives also demonstrated excellent anti-diabetic activities, with several compounds showing IC50 values in the low micromolar range against α-amylase, significantly more potent than acarbose. mdpi.com Furthermore, pyrazoline derivatives have been shown to inhibit glucosidase, with some compounds exhibiting high percentage inhibition. innspub.net

Data Tables

Table 1: Antimalarial and Antileishmanial Activity of Pyrazole Derivatives

| Compound | Activity | Measurement | Value | Reference |

|---|---|---|---|---|

| 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole | Antimalarial | % Inhibition | 70.26% | pjps.pk |

| 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole | Antileishmanial | IC50 | 0.079 µg/ml | pjps.pk |

| Hydrazone derivative | Antimalarial | % Suppression | 62.30% | pjps.pk |

| Hydrazone derivative | Antileishmanial | IC50 | 1.823 µg/ml | pjps.pk |

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Target/Cell Line | Measurement | Value | Reference |

|---|---|---|---|---|

| 19q (Syk inhibitor) | Syk Enzyme | IC50 | 0.52 nM | researchgate.net |

| 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | MCF-7 | IC50 | 11 µM | nih.gov |

| 12b (EGFR inhibitor) | A549 | IC50 | 8.21 µM | nih.gov |

| 12b (EGFR inhibitor) | HCT-116 | IC50 | 19.56 µM | nih.gov |

| 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | Leukemia cell lines | GI50 | 0.69-3.35 µM | researchgate.net |

Table 3: Enzyme Inhibitory Activity of Pyrazole Derivatives

| Compound | Enzyme | Measurement | Value | Reference |

|---|---|---|---|---|

| Pyrazole derivative 15 | ACE | IC50 | 0.213 mM | nih.gov |

| Pyz-1 | α-glucosidase | IC50 | 75.62 ± 0.56 µM | nih.gov |

| Pyz-1 | α-amylase | IC50 | 119.3 ± 0.75 µM | nih.gov |

| Pyz-2 | α-glucosidase | IC50 | 95.85 ± 0.92 µM | nih.gov |

| Pyz-2 | α-amylase | IC50 | 120.2 ± 0.68 µM | nih.gov |

Table 4: Receptor Modulation by Pyrazole Derivatives

| Compound Class | Receptor | Activity | Potency (IC50) | Reference |

|---|---|---|---|---|

| N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas and carboxamides | CCK1 | Antagonist | 20-25 nM | nih.gov |

Mechanistic Studies of Biological Action for Pyrazole-Amine Derivatives

The therapeutic potential of pyrazole-amine derivatives is underpinned by their ability to interact with specific biological targets, thereby modulating cellular pathways implicated in various diseases. Mechanistic studies are crucial for elucidating these interactions, identifying the molecular targets, and understanding the kinetics of binding, which collectively inform the rational design of more potent and selective agents.

Biochemical Target Identification and Validation

The identification of biochemical targets is a foundational step in understanding the mechanism of action of pyrazole-amine derivatives. This class of compounds has been found to interact with a diverse range of protein targets, primarily enzymes involved in cell signaling and regulation.

Kinase Inhibition: A significant area of investigation has been the role of pyrazole-amine derivatives as kinase inhibitors. nih.gov Kinases are pivotal enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Cyclin-Dependent Kinases (CDKs): Certain 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized as potent inhibitors of CDK2 and CDK4, kinases that are crucial for cell cycle regulation. mdpi.comnih.gov Their inhibitory activities were evaluated through kinase activity assays, which confirmed their potency against these targets. mdpi.com

Polo-like Kinase 1 (PLK1): PLK1 is a key regulator of mitosis and is often overexpressed in cancerous cells. Aminopyrimidinyl pyrazole analogs have been designed as PLK1 inhibitors, with their activity confirmed through in-vitro assays. nih.gov

Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Amino pyrazole derivatives have been shown to establish hydrogen bonds with the hinge region of Aurora A and Aurora B kinases, leading to their inhibition. acs.org

Other Kinases: Various other kinases have been identified as targets for pyrazole derivatives, including Bruton's tyrosine kinase (BTK), p38 MAP kinase, and FMS-like tyrosine kinase 3 (FLT3). nih.govmdpi.com The validation of these targets often involves enzymatic assays to quantify the inhibitory concentration (IC50) of the compounds. nih.govmdpi.comacs.org

Other Enzyme Targets: Beyond kinases, pyrazole-amine derivatives have been shown to inhibit other classes of enzymes.

Carbonic Anhydrases (CAs): Novel pyrazole-carboxamides bearing a sulfonamide moiety have been evaluated as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The validation involved in vitro inhibition assays against these specific isoenzymes. nih.gov

Meprins: Pyrazole-based compounds have been developed as inhibitors of meprin α and meprin β, which are metalloproteases belonging to the astacin (B162394) family. nih.gov Structure-activity relationship (SAR) studies helped in identifying the structural features required for potent inhibition. nih.gov

The validation of these targets is a multi-step process that often begins with computational screening and molecular docking, followed by in vitro enzymatic assays to confirm the inhibitory activity and selectivity of the compounds. mdpi.comnih.govnih.gov

Ligand-Target Binding Affinity and Kinetic Analysis

Following target identification, detailed studies are conducted to characterize the binding affinity and kinetics of the ligand-target interaction. These analyses provide insights into the strength and nature of the binding, which are critical determinants of a compound's biological activity.

Molecular docking studies are frequently employed to elucidate the binding modes of pyrazole-amine derivatives within the active sites of their target proteins. nih.gov These computational models reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the stability of the ligand-receptor complex. nih.gov

For instance, the pyrazole ring itself can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility, and facilitating a better fit within the receptor's binding pocket. nih.gov The nitrogen atoms of the pyrazole core are crucial for forming interactions; the N-1 atom can act as a hydrogen bond donor, while the N-2 atom can serve as a hydrogen bond acceptor. nih.gov

Binding Interactions with Kinases: Docking studies have revealed specific binding patterns for pyrazole derivatives with various kinases.

CDK2 and FLT3: The pyrazole-3-carboxamide skeleton of a potent inhibitor was shown to form three conserved hydrogen bonds with the hinge region of both CDK2 and FLT3. mdpi.com

Aurora A Kinase: An amino pyrazole moiety was observed to form three hydrogen bonds with the main chain carbonyl and amine groups of Glu211 and Ala213 in the hinge region of Aurora A. acs.org

PLK1: The pyrimidine (B1678525) ring of an aminopyrimidinyl pyrazole analog was found to form a pi-pi interaction with GLU131 in the hinge region of PLK1. nih.gov

The binding affinity is quantitatively measured by parameters such as the half-maximal inhibitory concentration (IC50) and binding energy. Lower IC50 values indicate higher potency.

| Derivative Class | Target Kinase | Compound Example | IC50 (nM) | Reference |

|---|---|---|---|---|

| 1H-pyrazole-3-carboxamide | FLT3 | Compound 8t | 0.089 | mdpi.com |

| 1H-pyrazole-3-carboxamide | CDK2 | Compound 8t | 0.719 | mdpi.com |

| 1H-pyrazole-3-carboxamide | CDK4 | Compound 8t | 0.770 | mdpi.com |

| Quinazoline-based amino pyrazole | Aurora A | ENMD-2076 | 14 | acs.org |

| Quinazoline-based amino pyrazole | Aurora B | AZD-1152 | - | acs.org |

Binding Interactions with Other Enzymes: In the case of carbonic anhydrase inhibitors, docking studies revealed that the sulfonamide group of pyrazole-carboxamide derivatives interacts with the Zn+2 ion located in the active site of the enzyme, which is a critical interaction for inhibition. nih.gov The binding affinities, expressed as inhibition constants (Ki), demonstrate the high potency of these compounds.

| Compound | Target | Binding Affinity (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| Compound 6a | hCA I | -6.83 | nih.gov |

| Compound 6a | hCA II | -7.60 | nih.gov |

| Acetazolamide (AAZ) - Control | hCA I | -6.32 | nih.gov |

| Acetazolamide (AAZ) - Control | hCA II | -7.14 | nih.gov |

These detailed analyses of ligand-target binding affinity and the specific molecular interactions involved are essential for optimizing the structure of pyrazole-amine derivatives to enhance their potency and selectivity for desired therapeutic targets.

Computational Chemistry and in Silico Studies of Pyrazole Amine Derivatives

Molecular Docking and Virtual Screening in Lead Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is used to screen large libraries of virtual compounds against a specific protein target to identify potential inhibitors or activators.

For pyrazole (B372694) derivatives, molecular docking has been widely used to explore their binding modes and affinities for various biological targets, including kinases, cyclooxygenase (COX) enzymes, and microbial proteins. nih.govuomustansiriyah.edu.iqrsc.org For instance, docking studies on 1H-pyrazole derivatives against receptor tyrosine kinases and protein kinases like VEGFR-2, Aurora A, and CDK2 have successfully identified potential cancer inhibitors. nih.govresearchgate.net These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole scaffold and amino acid residues in the active site of the target protein. nih.govmdpi.com

Virtual screening campaigns often employ a hierarchical approach. Initially, large compound databases are filtered based on physicochemical properties and drug-likeness criteria. The remaining compounds are then docked into the target's active site, and their binding energies are calculated to rank them. The top-scoring compounds are then selected for further experimental validation. This process significantly accelerates the identification of novel hit compounds from which lead compounds can be developed.

| Compound Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 1H-pyrazole derivatives | VEGFR-2 (PDB: 2QU5) | Compound 1b showed a minimum binding energy of -10.09 kJ/mol. | nih.govresearchgate.net |

| 1H-pyrazole derivatives | Aurora A (PDB: 2W1G) | Compound 1d exhibited a minimum binding energy of -8.57 kJ/mol. | nih.govresearchgate.net |

| 1H-pyrazole derivatives | CDK2 (PDB: 2VTO) | Compound 2b displayed a minimum binding energy of -10.35 kJ/mol. | nih.govresearchgate.net |

| Pyrazole–chalcone conjugates | Tubulin (PDB: 3E22) | Compound 5o formed five hydrogen bond interactions with key residues. | mdpi.com |

| Pyrazoline derivatives | COX-2 (PDB: 4M11) | Compounds showed strong binding affinities within the enzyme's active site. | uomustansiriyah.edu.iq |

Molecular Dynamics Simulations for Ligand-Protein Interaction Profiling

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the system over time. nih.gov This technique is crucial for assessing the stability of a ligand-protein complex and understanding the subtle conformational changes that occur upon binding. eurasianjournals.comrsc.org

MD simulations of pyrazole derivatives complexed with their protein targets have been used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, researchers can determine if the ligand remains stably bound in the active site. rsc.orgresearchgate.net

Analyze Interaction Fluctuation: The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized by the ligand's presence. rsc.orgresearchgate.net

Refine Binding Poses: MD simulations can refine the initial binding poses predicted by molecular docking, providing a more accurate representation of the ligand-receptor complex. nih.gov

Calculate Binding Free Energies: Advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy, offering a more quantitative measure of binding affinity. rsc.org

For example, MD simulations performed on a pyrazole-pyrazoline hybrid derivative complexed with the EGFR tyrosine kinase protein showed stable interactions over a 100 ns timescale. rsc.org Similarly, simulations of pyrazole-containing imide derivatives with the heat shock protein 90α (Hsp90α) helped to explore the most probable binding mode and stability of the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthesis efforts. researchgate.net

For pyrazole derivatives, numerous 2D and 3D-QSAR studies have been conducted. researchgate.netshd-pub.org.rsresearchgate.net

2D-QSAR: These models use descriptors calculated from the 2D representation of molecules, such as topological indices, molecular weight, and counts of specific atom types or functional groups. shd-pub.org.rsacs.org For instance, a 2D-QSAR model for pyrazole derivatives as acetylcholinesterase (AChE) inhibitors highlighted the importance of molecular volume and the number of multiple bonds for activity. shd-pub.org.rs

3D-QSAR: These models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural alignments of molecules to derive steric and electrostatic field descriptors. researchgate.net A 3D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors provided contour maps that visually represent regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. shd-pub.org.rsresearchgate.net

A robust QSAR model, validated internally and externally, can be a powerful predictive tool. For example, statistically significant QSAR models for pyrazole derivatives have been used to predict the anticancer activity (pIC50 values) against various cancer cell lines and to guide the design of new, more potent analogs. researchgate.netacs.org

| QSAR Model Type | Target/Activity | Key Descriptors/Findings | Reference |

|---|---|---|---|

| 2D-QSAR (GA-MLR) | AChE Inhibition | Significance of molecular volume, number of multiple bonds, and specific atom-centered fragments. | shd-pub.org.rs |

| 2D-QSAR | EGFR Kinase Inhibition | Activity influenced by adjacency distance matrix descriptors. | acs.org |

| 3D-QSAR (CoMFA/CoMSIA) | EGFR Inhibition | Generated steric and electrostatic contour maps to guide structural modifications. | researchgate.net |

| 5D-QSAR | EGFR Inhibition | Model showed contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields. | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure, properties, and reactivity of molecules. eurasianjournals.com These methods are used to calculate a variety of molecular properties that are difficult to measure experimentally.

For pyrazole derivatives, DFT calculations have been employed to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule.

Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govekb.eg

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions, including hydrogen bonding. johnshopkins.edu

Calculate Reactivity Descriptors: Parameters such as hardness, softness, and electronegativity can be derived to quantify the reactivity of the molecule. nih.gov

For example, DFT analysis of antileishmanial pyrazole derivatives indicated that the most active compound was more thermodynamically stable, with a higher hardness and a larger HOMO-LUMO energy gap, contributing to its greater stability and potent activity. nih.gov

In Silico Prediction of Pharmacokinetic Profiles and Drug Metabolism

A promising drug candidate must not only have high potency but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction tools have become a standard part of the early-stage drug discovery process, allowing for the filtering of compounds with poor pharmacokinetic profiles before committing resources to their synthesis and testing. johnshopkins.eduelsevier.com

For pyrazole-amine derivatives, various ADME parameters can be computationally predicted:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are estimated.

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: The most likely sites of metabolism by cytochrome P450 (CYP) enzymes can be identified, helping to predict potential drug-drug interactions or the formation of toxic metabolites.

Excretion: Properties related to clearance, such as renal organic cation transporter (OCT2) inhibition, can be modeled.

Toxicity: Potential toxic liabilities, such as hERG inhibition (cardiotoxicity) or mutagenicity (Ames test), are often flagged.

Studies on novel pyrazole derivatives frequently include in silico ADME predictions to assess their drug-likeness. nih.govjohnshopkins.edu For example, predictions for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives showed acceptable physicochemical properties and good drug-likeness model scores, suggesting their potential as orally bioavailable agents. johnshopkins.edu These predictive models help ensure that the lead compounds being developed have a higher probability of success in later preclinical and clinical stages.

Non Medicinal Applications and Materials Science Contributions of Pyrazole Amine Derivatives

Applications in Agrochemicals

Pyrazole (B372694) derivatives are foundational to the development of modern agrochemicals, including a variety of fungicides, insecticides, and herbicides. The specific arrangement of nitrogen atoms in the pyrazole ring allows for potent biological activity against a range of agricultural pests.

Pyrazole carboxamides, for instance, are a major class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org By targeting this crucial enzyme in the mitochondrial respiratory chain, they effectively halt the energy production of fungal pathogens, leading to their death. acs.orgresearchgate.net Commercial fungicides like Fluxapyroxad, Penthiopyrad, and Bixafen are based on this pyrazole carboxamide structure and are used to protect a wide array of crops, from grains and fruits to vegetables. nih.govwikipedia.org Another example is Fenpyrazamine, a primary amino compound containing a pyrazolone (B3327878) structure used to control Botrytis in greenhouse crops. nih.gov

In the realm of insecticides, pyrazole derivatives have also made a significant impact. The introduction of different substituents at various positions on the pyrazole ring has a marked effect on the insecticidal activities of the compounds. rhhz.net For example, N-pyridylpyrazoles are a well-established class of insecticides, with Chlorantraniliprole being a prominent commercial example that targets insect ryanodine (B192298) receptors. mdpi.com Research has shown that novel pyrazole amide derivatives exhibit notable control against various pests, including Plutella xylostella (diamondback moth) and Helicoverpa armigera (cotton bollworm). nih.govacs.org The structure-activity relationship is crucial; for instance, the presence of a benzyl (B1604629) group at the 3-position of the pyrazole ring is key to activity against aphids and armyworms. rhhz.net The versatility of the pyrazole scaffold allows for the design of compounds with broad-spectrum or selective insecticidal activities. rhhz.netnih.gov

Table 1: Examples of Commercial Agrochemicals Based on Pyrazole Structures

| Compound Name | Type | Mode of Action |

| Fluxapyroxad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) |

| Bixafen | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) |

| Penthiopyrad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) |

| Fenpyrazamine | Fungicide | Sterol Biosynthesis Inhibitor |

| Chlorantraniliprole | Insecticide | Ryanodine Receptor Activator |

Use as Fluorescent Probes and Dyes

The inherent photophysical properties of the pyrazole ring have made its derivatives attractive candidates for the development of fluorescent probes and dyes. researchgate.net While pyrazole itself is not fluorescent, appropriate substitutions on the ring can lead to compounds with high fluorescence quantum yields, significant Stokes shifts, and notable solvatochromic behavior. rsc.org These properties are essential for creating sensitive and selective chemosensors for biological and environmental monitoring. rsc.orgnih.gov

Pyrazoline derivatives, the dihydro-analogs of pyrazoles, are particularly known for emitting blue light upon excitation and have been extensively studied for their fluorescence properties. nih.gov The high synthetic versatility of pyrazoles allows for the incorporation of various receptor units, making them ideal for detecting specific analytes like metal ions. nih.govrsc.org For example, pyrazole-based probes have been designed for the selective detection of biologically and environmentally important cations such as Ga³⁺, Al³⁺, and Hg²⁺. rsc.orgresearchgate.netresearchgate.net The N-donor character of the pyrazole ring, often in conjunction with other chelating groups, facilitates the binding of metal ions, which in turn modulates the fluorescence of the molecule, leading to a "turn-on" or "turn-off" response. nih.gov

The good membrane permeability and biocompatibility of many pyrazole derivatives make them particularly suitable for bioimaging applications, allowing for real-time monitoring of biological processes in living cells and tissues. nih.govrsc.orgresearchgate.net They have been used for general cell staining and for labeling specific subcellular structures. nih.govresearchgate.net The synthesis of pyrazole-tethered systems, such as pyrazole-oxadiazole and pyrazole-quinoline derivatives, has yielded compounds with strong fluorescence, demonstrating their potential in the development of advanced fluorescent materials. researchgate.netresearchgate.net

Role in Biochemical Affinity Chromatography (e.g., for Alcohol Dehydrogenase Purification)

The specific binding interactions of pyrazole derivatives have been effectively utilized in biotechnology, particularly in the purification of enzymes via affinity chromatography. A prominent example is the purification of alcohol dehydrogenase (ADH), a key enzyme in ethanol (B145695) metabolism. tandfonline.com 4-substituted pyrazoles are known to be potent inhibitors of class I ADH isozymes. tandfonline.com

This inhibitory relationship is exploited by immobilizing a pyrazole-based ligand onto a solid support, such as Sepharose beads, to create an affinity column. tandfonline.com Specifically, a ligand structurally related to the subject compound, 4-(3-aminopropyl)pyrazole, has proven highly effective for this purpose. tandfonline.com When a crude cell extract containing a mixture of proteins is passed through this column, the pyrazole-sensitive ADH enzymes specifically bind to the immobilized pyrazole ligand, while other proteins pass through. tandfonline.comnih.gov

This technique, known as "double-ternary complex affinity chromatography," allows for the highly specific and rapid purification of ADH from various sources, including human, horse, and hamster liver extracts. tandfonline.com The bound enzyme can then be eluted from the column in high purity and yield. tandfonline.com The specificity of the pyrazole ligand for ADH ensures a superior separation compared to conventional chromatography methods, highlighting the value of pyrazole-amine derivatives as powerful tools in biochemical research and protein purification. tandfonline.comoup.com

Corrosion Inhibition Studies

Pyrazole-amine derivatives have emerged as effective corrosion inhibitors, particularly for protecting mild steel in aggressive acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). acs.orgbohrium.comacs.org Corrosion poses a significant economic and safety challenge in numerous industries, and the development of cost-effective and environmentally friendly inhibitors is a key area of research. nih.gov Pyrazole derivatives are attractive candidates due to their heterocyclic structure containing nitrogen atoms, which can act as adsorption centers on the metal surface. acs.orgnih.gov

The mechanism of inhibition involves the adsorption of the pyrazole derivative molecules onto the steel surface, forming a protective film that acts as a barrier to the corrosive medium. nih.govedpsciences.orgresearchgate.net This adsorption is facilitated by the presence of heteroatoms (like nitrogen in the pyrazole ring and the amine group) and π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of iron atoms. nih.govacs.org Studies have shown that the presence of an amino group (-NH₂) on the pyrazole skeleton enhances the adsorption characteristics and, consequently, the inhibition efficiency. acs.orgacs.org

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated that pyrazole-amine compounds can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govedpsciences.org The inhibition efficiency often increases with the concentration of the inhibitor, with some derivatives achieving efficiencies well above 90%. acs.orgnih.govnih.gov The adsorption typically follows established models like the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. bohrium.comnih.govedpsciences.org

Table 2: Corrosion Inhibition Efficiency of Select Pyrazole Derivatives on Mild Steel

| Inhibitor Compound | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |

| 3-methyl-1H-pyrazol-5-amine (MPA) | 1 M H₂SO₄ | 96.47 | 0.8 g/L | nih.gov |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 1 M HCl | 90.8 | 10⁻³ M | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 1 M HCl | 91.8 | 10⁻³ M | nih.gov |

| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | 1 M HCl | 91.5 | 10⁻³ M | bohrium.com |

Precursors for Organic Luminescent and Photosensitive Materials

The pyrazole scaffold is a valuable building block in materials science for the synthesis of organic luminescent and photosensitive materials. researchgate.net The electronic properties of the pyrazole ring, combined with its high thermal and chemical stability, make it a desirable component in the design of materials for optoelectronic applications. researchgate.net

Pyrazole derivatives have been incorporated into organic electroluminescent (EL) materials, which are used in devices like organic light-emitting diodes (OLEDs). researchgate.net The synthesis of complex molecules, such as pyrazole-oxadiazole derivatives, has yielded materials with strong fluorescence and high quantum yields, properties that are crucial for efficient light emission. researchgate.net Furthermore, pyrazole-based ligands have been used to create luminescent coordination polymers with lanthanide ions like Cerium(III) and Terbium(III), resulting in materials that exhibit bright emissions from orange to green. mdpi.com

In the field of photosensitive materials, pyrazole derivatives have been investigated for their photochromic properties. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, leading to a change in color. Certain diarylethenes bearing a pyrazole unit have demonstrated good photochromic reactivity and strong fluorescence, making them candidates for applications in optical data storage and molecular switches. researchgate.net The synthetic accessibility of the pyrazole ring allows chemists to systematically modify its structure to fine-tune the photophysical and electronic properties of the resulting materials for specific applications. rsc.org

Future Directions and Emerging Research Areas

Development of Next-Generation Pyrazole-Based Therapeutics

The versatility of the pyrazole (B372694) core has made it a "privileged scaffold" in drug discovery, leading to numerous FDA-approved drugs for a wide range of conditions. nih.govmdpi.com The future of pyrazole-based therapeutics lies in designing highly selective and potent agents, particularly in oncology. Researchers are actively exploring derivatives of pyrazole to develop next-generation treatments that can overcome challenges like drug resistance. nih.gov

The anticancer potential of pyrazole derivatives is a major area of focus. These compounds have been shown to target various critical pathways involved in cancer cell growth and proliferation. mdpi.com Structure-activity relationship (SAR) studies are pivotal, revealing that specific substitutions on the pyrazole ring can dramatically enhance anticancer efficacy and selectivity. nih.govmdpi.com For instance, different pyrazole hybrids have demonstrated significant cytotoxic activity against various cancer cell lines by inhibiting targets such as tubulin, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDK). nih.gov

Interactive Table: Below is a summary of research findings on various pyrazole derivatives, highlighting their therapeutic targets and efficacy.

| Compound | Target/Activity | Cancer Cell Line(s) | IC50 Value(s) |

| Compound 25 | Antiangiogenic | HT29, PC3, A549, U87MG | 3.17 to 6.77 µM |